3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine
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Overview
Description
3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine: is a heterocyclic compound that contains a pyrrolo and pyridazine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of chlorine in the structure enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with chlorinated pyridazine precursors. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include chlorination, cyclization, and purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the industrial production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the structure makes it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for screening in drug discovery .
Biology and Medicine: This compound has shown potential in various biological assays, including antimicrobial, anticancer, and anti-inflammatory activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential as herbicides, insecticides, and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral properties.
Pyridazine and Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit a wide range of pharmacological activities.
Uniqueness: 3-chloro-5H,6H,7H-pyrrolo[2,3-c]pyridazine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for chemical modifications. This makes it a versatile compound for developing new derivatives with improved biological activities .
Properties
CAS No. |
2089649-63-6 |
---|---|
Molecular Formula |
C6H6ClN3 |
Molecular Weight |
155.6 |
Purity |
95 |
Origin of Product |
United States |
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